molecular formula C24H24N2S B3528443 [4-(Diphenylmethyl)piperazin-1-yl](phenyl)methanethione

[4-(Diphenylmethyl)piperazin-1-yl](phenyl)methanethione

Cat. No.: B3528443
M. Wt: 372.5 g/mol
InChI Key: CICPQHDQKSQEKO-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanethione: is a complex organic compound characterized by its unique structure, which includes a piperazine ring bonded to a diphenylmethyl group and a phenylmethanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanethione typically involves the reaction of diphenylmethylamine with piperazine, followed by the introduction of a phenylmethanethione group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanethione) is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, 4-(Diphenylmethyl)piperazin-1-ylmethanethione) can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanethione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-(Diphenylmethyl)piperazin-1-ylmethanone): Similar in structure but with a carbonyl group instead of a thione group.

    4-(Diphenylmethyl)piperazin-1-ylmethanol): Similar but with a hydroxyl group instead of a thione group.

Uniqueness: The presence of the thione group in 4-(Diphenylmethyl)piperazin-1-ylmethanethione) imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This makes it distinct from its analogs and valuable for specific applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2S/c27-24(22-14-8-3-9-15-22)26-18-16-25(17-19-26)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICPQHDQKSQEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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